![molecular formula C15H15ClO2S B7468511 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene](/img/structure/B7468511.png)
2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene, also known as DPC 333, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to a class of chemicals known as sulfonamides, which have been used for a variety of purposes including as antibiotics and anticonvulsants. In
Mecanismo De Acción
The mechanism of action of 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. This inhibition leads to a decrease in the production of certain neurotransmitters and other signaling molecules, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 are complex and varied, depending on the specific context in which it is used. In general, 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 has been shown to have effects on the nervous system, cardiovascular system, and immune system. It has been shown to decrease the production of certain neurotransmitters, which can lead to a decrease in seizure activity in the brain. It has also been shown to have anti-inflammatory effects, which may be beneficial in certain disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 in lab experiments is that it is a relatively stable and easy-to-handle compound. It is also relatively inexpensive compared to other compounds that are used for similar purposes. However, one limitation of using 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well established.
Direcciones Futuras
There are many potential future directions for research on 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333. One area of interest is its potential as a treatment for neurological disorders such as epilepsy and Parkinson's disease. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Additionally, more research is needed to fully understand the mechanism of action of 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 and to develop more specific inhibitors of carbonic anhydrase that could be used for therapeutic purposes. Overall, 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 can be synthesized using a multi-step process starting with the reaction of 4-chlorobenzyl chloride with sodium methoxide to form 4-chlorobenzyl alcohol. This is then reacted with dimethylsulfone and potassium carbonate to form the desired product, 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333.
Aplicaciones Científicas De Investigación
2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 has been studied for its potential applications in a variety of scientific research fields, including neuroscience, oncology, and pharmacology. In neuroscience, 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 has been shown to have potential as a treatment for epilepsy and other neurological disorders. In oncology, 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 has been studied for its potential as an anti-cancer agent. In pharmacology, 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 has been used as a tool for studying the activity of certain enzymes and receptors in the body.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2S/c1-11-3-4-12(2)15(9-11)19(17,18)10-13-5-7-14(16)8-6-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUPHNUUNRFPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-cyanophenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7468441.png)
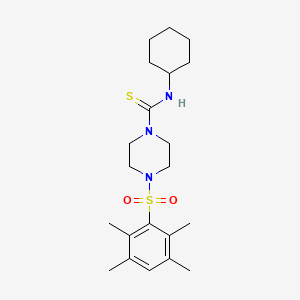
![4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide](/img/structure/B7468460.png)
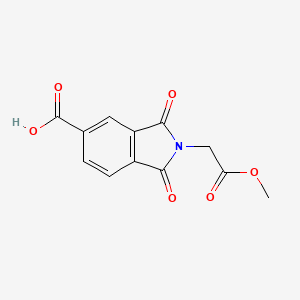
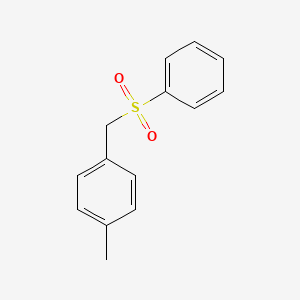
![2-(2,4-dichlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B7468493.png)
![ethyl 2-[(2E,5E)-2,5-bis[(4-bromophenyl)methylidene]cyclopentylidene]-2-cyanoacetate](/img/structure/B7468495.png)
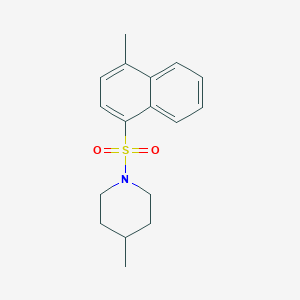
![3-[[(4Z)-4-naphthalen-2-ylsulfonylimino-1-oxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B7468517.png)
![2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid](/img/structure/B7468520.png)
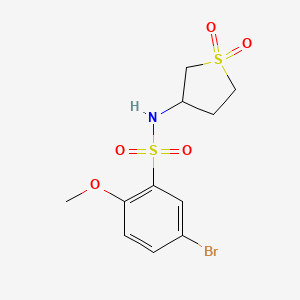
![1,3-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-oxobenzimidazole-5-sulfonamide](/img/structure/B7468535.png)
![N-[(4-fluorophenyl)methyl]-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7468543.png)
